3-(2-Bromoethyl)-1,1-difluorocyclobutane CAS number and properties
3-(2-Bromoethyl)-1,1-difluorocyclobutane CAS number and properties
An In-depth Technical Guide to 3-(2-Bromoethyl)-1,1-difluorocyclobutane: A Key Building Block for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a proven strategy for optimizing physicochemical and pharmacological properties. 3-(2-Bromoethyl)-1,1-difluorocyclobutane emerges as a compound of significant interest, embodying the advantageous characteristics of both a reactive bromoethyl handle and a metabolically robust gem-difluorocyclobutane core. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and scientists in drug development. The unique three-dimensional structure of the cyclobutane ring, combined with the electronic effects of the gem-difluoro group, makes this building block a valuable tool for accessing novel chemical space and developing next-generation therapeutics.[1][2]
Compound Identification and Physicochemical Properties
Precise identification and understanding the physical properties of a chemical entity are foundational to its application in research and development. While experimental data for 3-(2-Bromoethyl)-1,1-difluorocyclobutane is not extensively published, its core characteristics can be compiled from available supplier data and predicted based on analogous structures.
| Property | Value | Source |
| CAS Number | 2229266-35-5 | [3] |
| Molecular Formula | C₆H₉BrF₂ | [3][4] |
| Molecular Weight | 199.04 g/mol | [3] |
| Canonical SMILES | C1C(CC1(F)F)CCBr | [4] |
| InChI Key | PFPULISMDRWGSY-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 2.8 | [4] |
| Physical State | Likely a colorless liquid at room temperature. Pure haloalkanes are typically colorless, though bromoalkanes can develop color upon exposure to light.[5][6] | - |
| Solubility | Expected to be sparingly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO.[5][6][7] | - |
| Density | The density of liquid alkyl halides is generally higher than that of corresponding hydrocarbons.[5] The density of the closely related solid, 3-(bromomethyl)-1,1-difluorocyclobutane, is calculated to be 1.57 ± 0.1 g/cm³.[8] | - |
| Boiling Point | Haloalkanes exhibit higher boiling points than their parent alkanes due to stronger intermolecular forces (dipole-dipole interactions and van der Waals forces).[5][7] The boiling point of the analogue 3-(bromomethyl)-1,1-difluorocyclobutane is approximately 145.7 °C.[8] | - |
The Role of Fluorinated Cyclobutanes in Medicinal Chemistry
The cyclobutane motif is increasingly utilized in drug design to confer conformational rigidity, improve metabolic stability, and serve as a versatile bioisostere for various functional groups, including aromatic rings.[1][2] The introduction of gem-difluoro groups further enhances these properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.[2][9] Consequently, building blocks like 3-(2-Bromoethyl)-1,1-difluorocyclobutane are highly sought after for synthesizing novel compounds with enhanced therapeutic potential.[10]
Synthesis and Reactivity
While specific literature detailing the synthesis of 3-(2-Bromoethyl)-1,1-difluorocyclobutane is sparse, a plausible synthetic route can be devised from commercially available precursors based on established chemical transformations.
Proposed Synthetic Pathway
A logical approach begins with a suitable 1,1-difluorocyclobutane precursor, such as 3-(carboxymethyl)-1,1-difluorocyclobutane or a related ester. The synthesis would proceed via reduction of the carboxylic acid or ester to the corresponding alcohol, followed by bromination to yield the target compound.
Caption: Proposed two-step synthesis of the target compound.
Reactivity Profile
The primary site of reactivity on 3-(2-Bromoethyl)-1,1-difluorocyclobutane is the terminal bromine atom. The bromoethyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of a wide variety of functional groups.
-
Nucleophilic Substitution: The carbon-bromine bond is polarized, rendering the carbon atom electron-deficient and prone to attack by nucleophiles such as amines, azides, thiols, and cyanides.[11] This is the most common and synthetically useful reaction for this class of compounds.
-
Stability of the Core: The 1,1-difluorocyclobutane core is chemically robust and generally stable to a wide range of reaction conditions, allowing for selective functionalization of the bromoethyl side chain.[12]
Caption: Key Sₙ2 reactions of the bromoethyl group.
Experimental Protocol: Representative Synthesis
This section outlines a detailed, self-validating protocol for a plausible synthesis, starting from a commercially available precursor.
Objective: To synthesize 3-(2-Hydroxyethyl)-1,1-difluorocyclobutane via reduction of (1,1-Difluorocyclobutan-3-yl)acetic acid.
Materials:
-
(1,1-Difluorocyclobutan-3-yl)acetic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere of nitrogen, add (1,1-Difluorocyclobutan-3-yl)acetic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Causality: Anhydrous conditions are critical as borane reacts violently with water. Cooling the reaction mixture helps to control the initial exothermic reaction upon addition of the reducing agent.
-
-
Addition of Reducing Agent: Add the 1M solution of BH₃·THF (2.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product alcohol.
-
-
Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of 1M HCl until gas evolution ceases.
-
Workup: Add saturated NaHCO₃ solution to neutralize the acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude alcohol product by flash column chromatography on silica gel to yield 3-(2-Hydroxyethyl)-1,1-difluorocyclobutane. The subsequent bromination step would typically involve treatment with phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
Safety and Handling
As an alkyl bromide, 3-(2-Bromoethyl)-1,1-difluorocyclobutane requires careful handling to minimize exposure and risk.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[14]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of potentially irritating vapors.[13][14]
-
Health Hazards: Alkyl bromides can be irritating to the skin, eyes, and respiratory system.[13][14] Direct contact may cause redness, irritation, or chemical burns.[13] Inhalation of vapors may lead to respiratory discomfort.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, open flames, and incompatible materials such as strong oxidizing agents and bases.[14][15][16]
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Ensure adequate ventilation and prevent the material from entering drains.
Conclusion
3-(2-Bromoethyl)-1,1-difluorocyclobutane stands as a strategically designed building block for the synthesis of complex molecules in pharmaceutical and materials science. Its bifunctional nature—a reactive handle for derivatization and a stable, property-enhancing fluorinated core—provides a direct route to novel compounds. Understanding its synthesis, reactivity, and handling is crucial for leveraging its full potential in creating innovative chemical entities with tailored properties. The continued exploration of such fluorinated scaffolds will undoubtedly fuel future discoveries in drug development.
References
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Oreate AI. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]
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BrainKart. (2018, October 5). Physical Properties of Haloalkanes. Retrieved from [Link]
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National Center for Biotechnology Information. Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, August 12). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Retrieved from [Link]
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ResearchGate. Fluorocyclobutane‐containing pharmaceuticals and drug candidates. Retrieved from [Link]
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ResearchGate. (2025, August 6). Density and Viscosity of 1-Bromoalkanes. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Role of Fluorinated Cyclobutanes in Modern Chemical Manufacturing. Retrieved from [Link]
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CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 5). 8.5: Physical Properties of Haloalkanes. Retrieved from [Link]
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Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
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National Center for Biotechnology Information. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]
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PubChem. 3-(2-bromoethyl)-1,1-difluorocyclobutane. Retrieved from [Link]
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University of California, Los Angeles. 1. For each pair of reactions shown below, identify the SN2 reaction that will occur more readily. Retrieved from [Link]
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